molecular formula C35H54O4S B073296 Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate CAS No. 1110-53-8

Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate

Cat. No. B073296
CAS RN: 1110-53-8
M. Wt: 570.9 g/mol
InChI Key: VVJMYDIIEACKKB-GVRISNGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is a chemical compound that is commonly used in scientific research. It is a derivative of cholesterol and is often referred to as cholesterol hemisuccinate. This compound is widely used in the laboratory setting due to its ability to solubilize lipids and form stable complexes with proteins.

Mechanism Of Action

The mechanism of action of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is not fully understood. However, it is believed to interact with the hydrophobic regions of proteins and lipids, thereby solubilizing and stabilizing them. It is also thought to disrupt the lipid bilayer of membranes, allowing for the isolation and purification of membrane proteins.

Biochemical And Physiological Effects

Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate has been shown to have minimal biochemical and physiological effects on cells and tissues. However, it has been reported to induce apoptosis in cancer cells and to inhibit the growth of certain tumors. It has also been shown to modulate the immune response and to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

The main advantage of using cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in lab experiments is its ability to solubilize lipids and form stable complexes with proteins. It is also relatively inexpensive and easy to use. However, it has some limitations, such as its potential to interfere with certain assays and its limited solubility in water at low pH.

Future Directions

There are several future directions for the research and development of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate. One area of interest is the development of new methods for the isolation and purification of membrane proteins using this compound. Another area of research is the use of cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate in the development of new drug delivery systems, such as liposomes and nanoparticles. Additionally, there is a need for further studies on the potential anti-cancer and anti-inflammatory effects of this compound.

Synthesis Methods

Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is synthesized by reacting cholesterol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate is commonly used in scientific research as a solubilizing agent for lipids and as a stabilizer for proteins. It is also used as a detergent in the isolation and purification of membrane proteins. Additionally, it has been used in the study of protein-lipid interactions and in the development of liposomes for drug delivery.

properties

CAS RN

1110-53-8

Product Name

Cholest-5-en-3beta-ol, 19-methoxy-, p-toluenesulfonate

Molecular Formula

C35H54O4S

Molecular Weight

570.9 g/mol

IUPAC Name

[(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate

InChI

InChI=1S/C35H54O4S/c1-24(2)8-7-9-26(4)31-16-17-32-30-15-12-27-22-28(39-40(36,37)29-13-10-25(3)11-14-29)18-21-35(27,23-38-6)33(30)19-20-34(31,32)5/h10-14,24,26,28,30-33H,7-9,15-23H2,1-6H3/t26-,28+,30+,31-,32+,33+,34-,35-/m1/s1

InChI Key

VVJMYDIIEACKKB-GVRISNGGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4CC=C3C2)CC[C@@H]5[C@H](C)CCCC(C)C)C)COC

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCCC(C)C)C)COC

synonyms

19-Methoxycholest-5-en-3β-ol 4-methylbenzenesulfonate

Origin of Product

United States

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